5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione
CAS No.: 620931-42-2
Cat. No.: VC21391030
Molecular Formula: C19H19NO3
Molecular Weight: 309.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620931-42-2 |
|---|---|
| Molecular Formula | C19H19NO3 |
| Molecular Weight | 309.4g/mol |
| IUPAC Name | 5-methyl-1-[(4-propoxyphenyl)methyl]indole-2,3-dione |
| Standard InChI | InChI=1S/C19H19NO3/c1-3-10-23-15-7-5-14(6-8-15)12-20-17-9-4-13(2)11-16(17)18(21)19(20)22/h4-9,11H,3,10,12H2,1-2H3 |
| Standard InChI Key | VKPHDMBIGJWHND-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O |
| Canonical SMILES | CCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O |
Introduction
Synthesis
The synthesis of "5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione" typically involves the functionalization of the isatin core. A general synthetic route includes:
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Starting Material: Isatin derivatives are commonly used as precursors.
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Key Reactions:
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Alkylation at the nitrogen atom (position 1) with 4-propoxybenzyl bromide or chloride in the presence of a base like potassium carbonate.
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Introduction of a methyl group at position 5 through electrophilic substitution.
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Reaction Conditions: Reflux in an appropriate solvent such as ethanol or DMF under controlled temperature.
This approach ensures selective substitution at desired positions while maintaining the integrity of the indole-2,3-dione core.
Analytical Characterization
The compound's identity and purity can be confirmed using various spectroscopic and chromatographic techniques:
Spectroscopic Data
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NMR (Nuclear Magnetic Resonance):
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-NMR: Signals corresponding to aromatic protons, methyl group (), and propoxybenzyl side chain.
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-NMR: Carbonyl carbons (), aromatic carbons, and aliphatic carbons.
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IR (Infrared Spectroscopy):
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Characteristic bands for carbonyl groups ( cm) and aromatic C-H stretches.
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Mass Spectrometry (MS):
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Molecular ion peak confirming the molecular weight.
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Chromatographic Techniques
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High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used for purity analysis.
Biological Activity and Applications
Indole-2,3-dione derivatives, including "5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione," are recognized for their potential biological activities:
Pharmacological Potential
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Anticancer Activity:
Compounds with similar structures have shown cytotoxic effects against various cancer cell lines by interfering with cell cycle progression or inducing apoptosis. -
Antimicrobial Properties:
The indole framework often exhibits antibacterial and antifungal activity by targeting microbial enzymes or membranes. -
Enzyme Inhibition:
Isatin derivatives are known to inhibit monoamine oxidase (MAO), making them candidates for neurological disorder treatments.
Drug Design Implications
The presence of electron-donating groups like propoxybenzyl enhances lipophilicity and may improve membrane permeability, making this compound suitable for further optimization in drug development.
Comparative Analysis with Related Compounds
| Property | Isatin | "5-Methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione" |
|---|---|---|
| Core Structure | Indole-2,3-dione | Indole-2,3-dione |
| Substituents | None | Methyl group at position 5; propoxybenzyl group |
| Biological Activity | Broad-spectrum | Enhanced due to functionalization |
| Lipophilicity | Moderate | Higher due to propoxybenzyl substitution |
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